4,6-Dichloro-8-methylquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-8-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 4,6-Dichloro-8-methylquinoline-3-carbonitrile typically involves the reaction of 4,6-dichloroquinoline with a suitable nitrile source under specific reaction conditions. Common reagents used in the synthesis include piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4,6-Dichloro-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dichloro-8-methylquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-8-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,6-Dichloro-8-methylquinoline-3-carbonitrile can be compared with other similar compounds, such as:
- 2,6-Dichloro-8-methylquinoline-3-carbonitrile
- 4,7-Dichloro-8-methylquinoline
- 4,6-Dichloro-2-methylquinoline
- 2,6-Dichloro-3-methylquinoline
- 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
These compounds share similar chemical structures but differ in the position and type of substituents on the quinoline ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4,6-dichloro-8-methylquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2/c1-6-2-8(12)3-9-10(13)7(4-14)5-15-11(6)9/h2-3,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYKOYIGOYPSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.